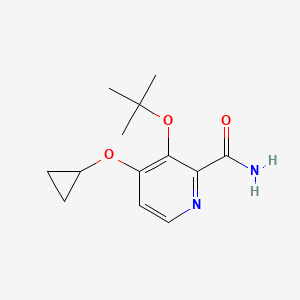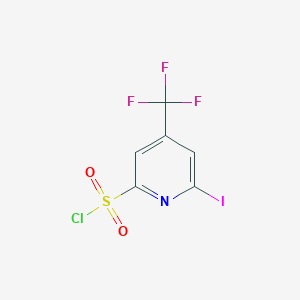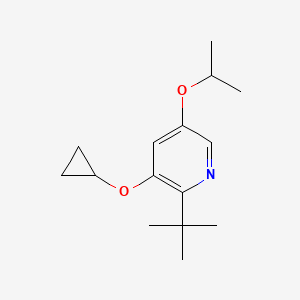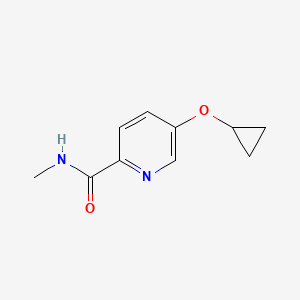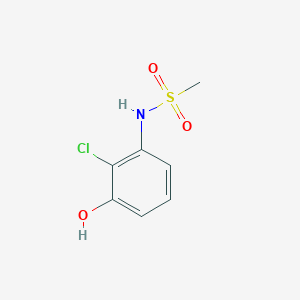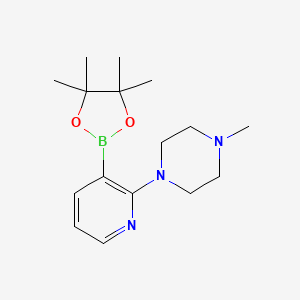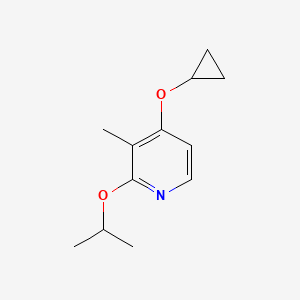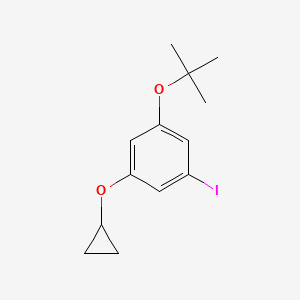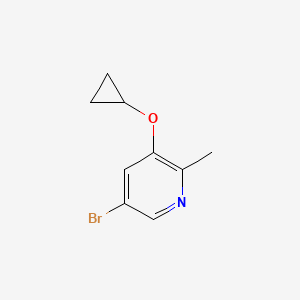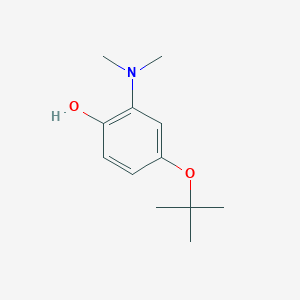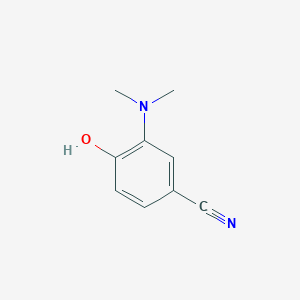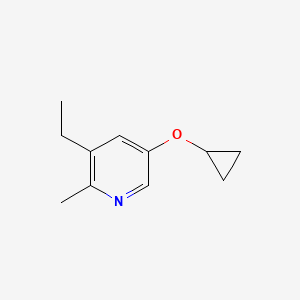
5-Cyclopropoxy-3-ethyl-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with ethyl and methyl substituents. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-product formation and maximize the efficiency of the process. Catalysts such as copper or palladium are commonly used to facilitate the reaction .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Cyclopropoxy-3-ethyl-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine.
3-Cyclopropoxy-5-ethyl-2-methylpyridine: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-11(7-12-8(9)2)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
CZMHVUSRWUFAAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


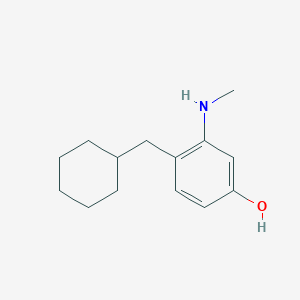
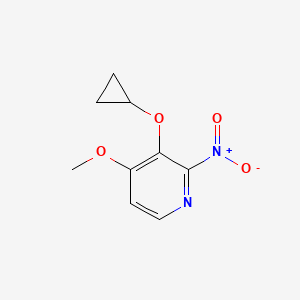
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
